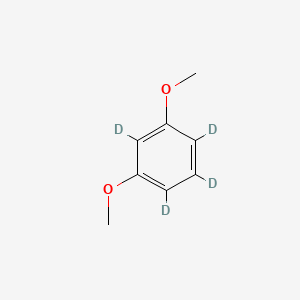

1,3-Dimethoxybenzene-2,4,5,6-d4

Overview

Description

1,3-Dimethoxybenzene-2,4,5,6-d4 is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 142.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

- The role of this interaction is to initiate electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate .

Target of Action

Mode of Action

Biological Activity

1,3-Dimethoxybenzene-2,4,5,6-d4, also known as anisole-d4, is a deuterated derivative of anisole. This compound is significant in various fields such as medicinal chemistry and environmental science due to its unique biological activities and properties. The presence of deuterium isotopes can alter the chemical behavior of compounds, making them valuable for research in metabolic studies and drug development.

This compound has the following chemical characteristics:

- IUPAC Name : 1,3-Dimethoxy-2,4,5,6-tetradeuterobenzene

- Molecular Formula : C9H10D4O2

- CAS Number : 1210977-46-9

The deuteration at positions 2, 4, 5, and 6 of the benzene ring affects its biological interactions and stability.

Antimicrobial Properties

Research indicates that anisole derivatives exhibit antimicrobial activity. A study conducted on various methoxy-substituted phenolic compounds demonstrated that compounds with multiple methoxy groups showed enhanced antibacterial effects against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Insecticidal Activity

1,3-Dimethoxybenzene derivatives have been evaluated for their insecticidal properties. In a quantitative structure–activity relationship (QSAR) analysis involving several methoxy-substituted compounds, it was found that the presence of electron-donating groups significantly enhances larvicidal activity against pests such as Chilo suppressalis (rice stem borer). The compound's ability to inhibit chitin synthesis was highlighted as a primary mode of action .

Cytotoxic Effects

In vitro studies have shown that some anisole derivatives possess cytotoxic properties against various cancer cell lines. For instance, a specific study indicated that certain methoxy-substituted phenols could induce apoptosis in human cancer cells through the activation of caspase pathways. The presence of deuterium isotopes may influence the metabolic pathways involved in these processes .

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry explored the antibacterial efficacy of various anisole derivatives. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, with an IC50 value comparable to standard antibiotics. This suggests potential for development as an alternative antimicrobial agent .

Case Study 2: Insecticidal Applications

In agricultural settings, a series of experiments were conducted to assess the effectiveness of this compound as an insecticide. Results showed a notable reduction in larval populations of Spodoptera litura when treated with this compound. The study concluded that its mechanism likely involves disruption of chitin synthesis in insect exoskeletons .

Research Findings Summary Table

Scientific Research Applications

Organic Synthesis

Synthesis of Novel Compounds

1,3-Dimethoxybenzene-2,4,5,6-d4 has been utilized in the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of oxathiane spiroketal donors through an umpolung S-arylation strategy. This method allows for the formation of glycosylation reactions with improved stereoselectivity and reactivity profiles compared to non-deuterated analogs .

Case Study: Glycosylation Reactions

Research has demonstrated that the use of deuterated compounds like this compound can enhance the selectivity in glycosylation reactions. The comparative study of the reactivity of sulfonium ions derived from this compound showed distinct advantages in forming glycosidic bonds with specific stereochemistry .

Analytical Chemistry

NMR Spectroscopy

The incorporation of deuterium in this compound significantly enhances its utility in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium reduces the background noise from hydrogen signals, allowing for clearer spectral analysis and better resolution of molecular structures. This property is particularly useful in studying reaction mechanisms and molecular interactions .

Mass Spectrometry Applications

Deuterated compounds are often used as internal standards in mass spectrometry due to their distinct mass-to-charge ratios. The application of this compound as a standard can improve the accuracy and reliability of quantitative analyses in complex mixtures .

Material Science

Polymer Chemistry

In polymer science, deuterated compounds are used to study the dynamics and properties of polymers through techniques such as neutron scattering. The unique scattering properties of deuterated materials can provide insights into polymer morphology and behavior under various conditions .

Pharmaceutical Research

Drug Development

The use of isotopically labeled compounds like this compound is crucial in drug development for understanding pharmacokinetics and metabolic pathways. By tracing the fate of deuterated compounds within biological systems, researchers can gain insights into drug metabolism and efficacy .

Environmental Studies

Trace Analysis

In environmental chemistry, deuterated compounds are employed to trace pollutants and study their degradation pathways. The stability and detectability of this compound make it an excellent candidate for monitoring environmental contaminants through advanced analytical techniques .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,3-Dimethoxybenzene-2,4,5,6-d4 with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium exchange reactions or substitution using deuterated reagents (e.g., D₂O, CD₃I). Isotopic purity (>98 atom% D) is achieved via iterative purification steps, such as column chromatography or recrystallization, followed by validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at positions 2,4,5,6 .

Q. How is isotopic purity of this compound verified in experimental settings?

- Methodological Answer : High-resolution mass spectrometry (HRMS) quantifies deuterium enrichment by comparing molecular ion peaks (e.g., m/z 142.18 for C₆D₄(OCH₃)₂) against non-deuterated analogs. ¹H NMR is used to confirm the absence of proton signals at deuterated positions, while ²H NMR detects isotopic distribution patterns .

Q. What role does this compound serve as an internal standard in analytical chemistry?

- Methodological Answer : Its deuterated structure minimizes matrix interference in GC-MS or LC-MS analyses. For example, it acts as a stable isotopic tracer in quantifying non-deuterated analogs in environmental or metabolic studies, leveraging retention time matching and ion ratio validation .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIEs) influence reaction mechanisms involving this compound in catalytic studies?

- Methodological Answer : DKIEs are probed by comparing reaction rates of deuterated vs. non-deuterated compounds. For instance, in gold-catalyzed processes (e.g., C–H activation), deuterium substitution at aromatic positions alters transition-state energetics, which is monitored via kinetic profiling and computational modeling (DFT) .

Q. What challenges arise in using GC-MS for detecting trace amounts of deuterated aromatic compounds like this compound?

- Methodological Answer : Sensitivity limitations in GC-MS require derivatization (e.g., silylation) to enhance volatility. Method optimization includes adjusting ionization parameters (e.g., electron impact energy) and using selective ion monitoring (SIM) to improve signal-to-noise ratios for low-abundance deuterated species .

Q. How can this compound be applied in mechanistic studies of meta-selective C–H functionalization?

- Methodological Answer : Its deuterated aromatic ring serves as a probe in Ir/Cu-mediated radiofluorination. Isotopic labeling at specific positions allows tracking of regioselectivity via ¹⁹F NMR or autoradiography, revealing steric/electronic effects on reaction pathways .

Q. What strategies resolve contradictions in deuterium distribution data during isotopic incorporation analysis?

- Methodological Answer : Discrepancies between theoretical and observed deuterium levels (e.g., incomplete substitution at position 6) are addressed by tandem MS/MS fragmentation to localize isotopic labels. Complementary techniques like infrared multiphoton dissociation (IRMPD) validate site-specific deuteration .

Q. Notes for Experimental Design

- Synthetic Optimization : Prioritize anhydrous conditions to prevent proton-deuterium exchange during synthesis .

- Analytical Cross-Validation : Combine MS, NMR, and IR spectroscopy to mitigate false positives/negatives in isotopic purity assessments .

- Mechanistic Probes : Use site-specific deuteration to isolate electronic vs. steric contributions in reaction pathways .

Properties

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNOMCNRMUKPS-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.